1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione is a member of maleimides and a dibenzopyran.
Scientific Research Applications
Coordination Chemistry and Luminescence : The ligand 6-(3-methyl-1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione, related to the compound , demonstrates interesting coordination chemistry with Cu(I) and Zn(II). It exhibits yellow luminescence in its free form, suggesting potential applications in materials science and photoluminescence studies (Urdaneta et al., 2015).
Synthesis of Novel Heterocyclic Compounds : The compound's derivatives, such as 6-amino-5-cyano-2'-oxo-5'-phenyl-1',2'-dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3'-pyrroles], have been synthesized, showcasing its utility in creating new heterocyclic structures. These compounds have potential applications in pharmaceutical and chemical industries (Dmitriev et al., 2015).
Preparation of Various Heterocyclic Compounds : α-Oxoketene O, N-acetals, closely related to the compound of interest, are shown to be versatile starting materials for synthesizing a wide range of heterocyclic compounds. This illustrates the compound's relevance in the synthesis of diverse chemical structures (Ohta et al., 2002).
Green and Efficient Synthesis of Heterocycles : The compound and its derivatives are part of green synthesis processes producing biologically and pharmacologically significant heterocycles. This emphasizes its role in eco-friendly and efficient chemical syntheses (Mohebat et al., 2017).
Synthesis of Pyrano[2,3-c]pyrrole Derivatives : Research has also been conducted on the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives, further illustrating the compound's versatility in creating complex molecular structures (Vydzhak & Panchishin, 2008).
Antiproliferative and Antiprostate Cancer Activities : Some derivatives of this compound have shown promising antiproliferative and antiprostate cancer activities, indicating its potential in medicinal chemistry and oncology research (Mohareb & Abdo, 2022).
properties
Product Name |
1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione |
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Molecular Formula |
C17H9NO4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
1-(6-oxobenzo[c]chromen-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H9NO4/c19-15-7-8-16(20)18(15)10-5-6-12-11-3-1-2-4-13(11)17(21)22-14(12)9-10/h1-9H |
InChI Key |
PMLCEENQQZJEMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C(=O)C=CC4=O)OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)N4C(=O)C=CC4=O)OC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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